molecular formula C15H23NNa2O15S B162287 Mais-glu CAS No. 128553-04-8

Mais-glu

Cat. No.: B162287
CAS No.: 128553-04-8
M. Wt: 535.4 g/mol
InChI Key: VFJHIBOVYWZXEM-ZFSBJESCSA-L
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Description

Mais-glu is a complex carbohydrate derivative It is a glycoside, which means it consists of a sugar molecule bound to another functional group via a glycosidic bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mais-glu typically involves multiple steps. The process begins with the protection of hydroxyl groups on the sugar molecules to prevent unwanted reactions. This is followed by the introduction of the acetamido group and the glucopyranosyluronic acid moiety. The final step involves the sulfonation of the galactopyranoside.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization, filtration, and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Mais-glu can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert them into different functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Mais-glu has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in cellular processes and interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biochemical pathways.

    Industry: The compound can be used in the production of biodegradable materials and as a component in various formulations.

Mechanism of Action

The mechanism of action of Mais-glu involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular signaling pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-acetamido-2-deoxy-3-O-(beta-glucopyranosyl)-beta-galactopyranoside
  • Methyl 2-acetamido-2-deoxy-3-O-(beta-glucopyranosyluronic acid)-beta-galactopyranoside
  • Methyl 2-acetamido-2-deoxy-3-O-(beta-glucopyranosyluronic acid)-4-O-sulfo-alpha-galactopyranoside

Uniqueness

Mais-glu is unique due to the presence of both the glucopyranosyluronic acid and sulfo groups. These functional groups confer specific chemical properties and biological activities that distinguish it from similar compounds.

Properties

CAS No.

128553-04-8

Molecular Formula

C15H23NNa2O15S

Molecular Weight

535.4 g/mol

IUPAC Name

disodium;(2S,3S,4S,5R,6R)-6-[(2R,3R,4R,5R,6R)-5-acetamido-2-(hydroxymethyl)-6-methoxy-3-sulfonatooxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C15H25NO15S.2Na/c1-4(18)16-6-11(10(31-32(24,25)26)5(3-17)28-14(6)27-2)29-15-9(21)7(19)8(20)12(30-15)13(22)23;;/h5-12,14-15,17,19-21H,3H2,1-2H3,(H,16,18)(H,22,23)(H,24,25,26);;/q;2*+1/p-2/t5-,6-,7+,8+,9-,10+,11-,12+,14-,15-;;/m1../s1

InChI Key

VFJHIBOVYWZXEM-ZFSBJESCSA-L

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OC)CO)OS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)[O-])O)O)O.[Na+].[Na+]

SMILES

CC(=O)NC1C(C(C(OC1OC)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+].[Na+]

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC)CO)OS(=O)(=O)[O-])OC2C(C(C(C(O2)C(=O)[O-])O)O)O.[Na+].[Na+]

Synonyms

MAIS-Glu
methyl 2-acetamido-2-deoxy-3-O-(beta-glucopyranosyluronic acid)-4-O-sulfo-beta-galactopyranoside

Origin of Product

United States

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